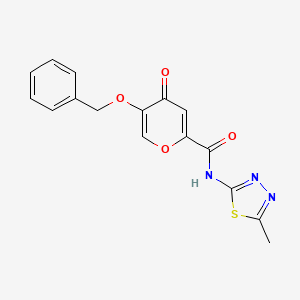

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide

描述

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzyloxy group, a thiadiazole ring, and a pyranone structure

属性

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-phenylmethoxypyran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S/c1-10-18-19-16(24-10)17-15(21)13-7-12(20)14(9-23-13)22-8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGPBMCEYKHPTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from the reaction of thiosemicarbazide with acetic anhydride. The resulting thiadiazole intermediate is then coupled with a benzyloxy-substituted pyranone derivative under appropriate conditions, such as the presence of a base like triethylamine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反应分析

Types of Reactions

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The carbonyl group in the pyranone ring can be reduced to form a hydroxyl group.

Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include benzaldehyde derivatives from oxidation, hydroxyl-substituted pyranones from reduction, and various substituted thiadiazole derivatives from nucleophilic substitution.

科学研究应用

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

作用机制

The mechanism of action of 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The benzyloxy group can facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can interact with metal ions or other electron-rich sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide: shares similarities with other compounds containing thiadiazole or pyranone structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and development in multiple fields.

生物活性

The compound 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structural features combine a pyran ring with thiadiazole and benzyloxy functionalities, which are known to contribute to various pharmacological effects.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 366.43 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiadiazole moiety is known for its role in modulating enzyme activity and influencing cellular pathways, particularly in cancer and inflammatory diseases. The pyran ring contributes to the compound's lipophilicity, enhancing its membrane permeability and bioavailability.

Anticancer Properties

Research has indicated that derivatives of pyran and thiadiazole exhibit significant anticancer activity. A study focused on similar compounds demonstrated their effectiveness as inhibitors of Src kinase, a critical player in cancer progression. The inhibition of Src kinase leads to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have been reported to possess antimicrobial properties against various pathogens. The compound's structural components may enhance its interaction with bacterial membranes or inhibit key metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

Compounds containing thiadiazole rings have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

Case Studies and Research Findings

- Src Kinase Inhibition : A study synthesized several 6-substituted derivatives of 5-benzyloxy-4-oxo-4H-pyran-2-carboxamides, revealing that certain modifications significantly improved Src kinase inhibition, leading to decreased tumor growth in vitro .

- Antimicrobial Screening : In vitro assays demonstrated that compounds similar to the focus compound exhibited activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be comparable to existing antibiotics, suggesting a potential role as new antimicrobial agents .

- Anti-inflammatory Activity : A recent review highlighted the anti-inflammatory effects of thiadiazole derivatives, noting that they could reduce levels of TNF-alpha and IL-6 in cell culture studies, indicating their potential use in managing inflammatory conditions .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(benzyloxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyran-2-carboxamide?

- Methodology : The synthesis of thiadiazole-containing compounds typically involves condensation reactions. For example, in similar derivatives (e.g., 1,3,4-thiadiazoles), precursors like substituted pyran-2-carboxylic acids are coupled with 5-methyl-1,3,4-thiadiazol-2-amine using activating agents such as EDCI/HOBt. Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under inert conditions is common. Post-synthesis purification involves recrystallization from ethanol or DMF/EtOH mixtures .

- Key Steps :

- Protection/deprotection of functional groups (e.g., benzyloxy groups).

- Characterization via IR (to confirm amide C=O stretching ~1650–1700 cm⁻¹) and NMR (to verify aromatic protons and thiadiazole protons in δ 7–9 ppm regions) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology : Use a combination of chromatographic (HPLC) and spectroscopic techniques:

- HPLC : Employ a C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight.

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic ambiguities in this compound’s structure?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Key steps:

- Grow crystals via slow evaporation in ethanol/DMF.

- Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refine structures with SHELXL, focusing on resolving disorder in the benzyloxy group or thiadiazole ring. Use PLATON to check for twinning or voids .

Q. How can computational modeling predict the compound’s biological activity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to dock the compound into target proteins (e.g., kinases or apoptosis regulators). Parameterize the thiadiazole ring’s electrostatic potential using Gaussian09 at the B3LYP/6-31G* level.

- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds between the pyran-4-oxo group and Arg residues) .

Q. What experimental approaches can elucidate the compound’s mechanism of action in apoptosis induction?

- Methodology :

- Flow Cytometry : Treat cancer cells (e.g., MCF-7) with the compound and stain with Annexin V/PI to quantify apoptotic populations.

- Western Blotting : Assess cleavage of PARP and caspase-3.

- Mitochondrial Membrane Potential : Use JC-1 dye to detect depolarization .

- Data Interpretation : A related compound induced G0/G1 cell cycle arrest (72% cells vs. 58% control) via p21 upregulation .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of the synthesis?

- Optimization Strategies :

- Solvent Screening : Replace DMF with dichloromethane (DCM) to reduce side reactions.

- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Temperature Control : Lower reaction temperature to 0–5°C to minimize decomposition .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。